Heat-Cured PMPS from Bis(2,5-dimethylphenyl) Disulfide Surpasses Conventional PPS in Melting Temperature
Poly(2,5-dimethyl-1,4-phenylenesulfide) (PMPS) derived from bis(2,5-dimethylphenyl) disulfide attains a melting temperature (Tm) of 286 °C after heat curing via dynamic disulfide exchange, which exceeds the Tm of conventional poly(p-phenylene sulfide) (PPS) at 283 °C [1]. This demonstrates that the 2,5-dimethyl substitution pattern yields a polymer with superior thermal stability compared to the unsubstituted PPS benchmark.
| Evidence Dimension | Melting temperature (Tm) of the resulting polymer |
|---|---|
| Target Compound Data | PMPS from bis(2,5-dimethylphenyl) disulfide: Tm = 286 °C (after heat curing) |
| Comparator Or Baseline | Conventional PPS from diphenyl disulfide: Tm = 283 °C |
| Quantified Difference | ΔTm = +3 °C |
| Conditions | Bulk oxygen oxidative polymerization with VO(acac)₂-strong acid catalyst; heat curing via disulfide exchange reaction (Polymer Journal, 2022) |
Why This Matters
A higher melting temperature expands the upper service temperature limit, which is a critical procurement criterion for high-temperature engineering thermoplastic applications.
- [1] Watanabe, S., Saito, S., & Oyaizu, K. (2022). Synthesis of methylated phenylene sulfide polymers via bulk oxidative polymerization and their heat curing triggered by dynamic disulfide exchange. Polymer Journal, 54, 1–10. View Source
